molecular formula C3H7N3O4 B1664490 Alanosine CAS No. 5854-93-3

Alanosine

カタログ番号 B1664490
CAS番号: 5854-93-3
分子量: 149.11 g/mol
InChIキー: MLFKVJCWGUZWNV-REOHCLBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alanosine, also known as SDX-102 , is an antimetabolite and an amino acid analogue derived from the bacterium Streptomyces alanosinicus . It has been studied for the treatment of pancreatic cancer . It is used as one of a few experimental treatments for patients with deadly pancreatic cancer when the main chemotherapeutic treatment regimen of gemcitabine is no longer useful .


Synthesis Analysis

Alanosine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .


Molecular Structure Analysis

Alanosine belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . The 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .


Chemical Reactions Analysis

Alanosine is involved in the inhibition of adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .


Physical And Chemical Properties Analysis

Alanosine is a small molecule with a chemical formula of C3H7N3O4 . The average weight of Alanosine is 149.1054 .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Alanosine, also known as L-alanosine, is a potent inhibitor of adenine biosynthesis and has been studied for its potential use in treating MTAP-deficient cancers . MTAP (Methylthioadenosine phosphorylase)–deficient tumors are dependent on the de novo purine synthesis pathway .

Methods of Application or Experimental Procedures

In a phase II study, patients with MTAP-deficient solid tumors such as mesothelioma, non–small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer were treated with L-alanosine at a starting dose of 80 mg/m2 by continuous intravenous infusion daily for 5 days every 21 days .

Results or Outcomes

The study found that L-alanosine was ineffective in patients with advanced MTAP-deficient tumors at the given dose and schedule . There were no objective responses; 24% had stable disease, including 2 patients with mesothelioma who had prolonged stable disease lasting 7.5 and 15.2 months, respectively .

Biosynthesis of Diazeniumdiolate

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis . Diazeniumdiolates are N-nitroso-containing natural products with antibacterial and anticancer properties .

Methods of Application or Experimental Procedures

The biosynthetic pathway involves the synthesis and loading of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) onto a free-standing peptidyl carrier protein (PCP) domain .

Results or Outcomes

The study identified essential biosynthetic genes and revealed the source of the N-nitroso group . The findings will facilitate efforts to determine the biochemistry of diazeniumdiolate formation .

Treatment of T-cell Acute Lymphoblastic Leukemia

Specific Scientific Field

This application is in the field of Hematology .

Summary of the Application

Alanosine has been studied as a potential treatment for T-cell acute lymphoblastic leukemia . This is due to its ability to selectively inhibit the enzyme methylthioadenosine phosphorylase (MTAP), which is deficient in some cancers .

Results or Outcomes

The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .

Attenuation of Stemness in Brain Tumor Initiating Cells

Specific Scientific Field

This application is in the field of Neuro-Oncology .

Summary of the Application

Alanosine has been shown to impair the mitochondrial function and stemness of brain tumor initiating cells . This is particularly relevant for glioblastoma (GBM), a lethal brain cancer that exhibits high levels of drug resistance partially due to tumor cell stemness .

Methods of Application or Experimental Procedures

The study demonstrated that purine blockade via treatment with Alanosine, an inhibitor of de novo purine synthesis, attenuates the stemness of MTAP-deficient GBM cells .

Results or Outcomes

The study found that Alanosine-induced reduction in stemness is mediated in part by compromised mitochondrial function . These effects were apparent even when the treatment was transient and with a low dose . The study also showed that Alanosine sensitizes GBM cells to temozolomide (TMZ) in vitro and in an orthotopic GBM model .

Treatment of Malignant Glioma

Specific Scientific Field

This application is in the field of Neuro-Oncology .

Summary of the Application

Alanosine has been studied for its potential use in treating malignant glioma . Malignant glioma is a type of brain cancer that is often resistant to treatment . Alanosine’s ability to inhibit the enzyme methylthioadenosine phosphorylase (MTAP), which is deficient in some cancers, makes it a potential therapeutic option .

Results or Outcomes

The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .

Treatment of Metastatic Melanoma

Specific Scientific Field

This application is in the field of Dermato-Oncology .

Summary of the Application

Alanosine has been studied as a potential treatment for metastatic melanoma . Melanoma is a type of skin cancer that can spread to other parts of the body . Alanosine’s ability to inhibit MTAP, which is deficient in some cancers, makes it a potential therapeutic option .

Results or Outcomes

The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .

Safety And Hazards

Safety measures for handling Alanosine include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn .

特性

IUPAC Name

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-YUSKDDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024175
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.
Record name Alanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alanosine

CAS RN

5854-93-3
Record name Alanosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanosine
Reactant of Route 2
Alanosine
Reactant of Route 3
Alanosine
Reactant of Route 4
Alanosine
Reactant of Route 5
Alanosine
Reactant of Route 6
Alanosine

Citations

For This Compound
1,410
Citations
GR Gale, GB Schmidt - Biochemical Pharmacology, 1968 - Elsevier
… Evidence indicates that alanosine may interfere with the conversion of inosine … by alanosine, glutamine was administered to tumor-bearing mice 30 min prior to injecting alanosine. The …
Number of citations: 57 www.sciencedirect.com
AK Tyagi, DA Cooney - Advances in Pharmacology, 1984 - Elsevier
Publisher Summary This chapter discusses the biochemical pharmacology, metabolism, and mechanism of action of L-alanosine, a novel, natural antitumor agent. It must be admitted …
Number of citations: 33 www.sciencedirect.com
PJ Elson, LK Kvols, SE Vogl, DJ Glover… - Investigational New …, 1988 - Springer
One hundred and forty-four evaluable patients with recurrent or metastatic renal cell carcinoma (RCC) were treated with vinblastine infusion (n = 35), L-alanosine (n = 36), acivicin (n = …
Number of citations: 66 link.springer.com
GR Gale, WE Ostrander, LM Atkins - Biochemical Pharmacology, 1968 - Elsevier
Further studies were made of the mode of action of alanosine [L (−) 2-amino-3-nitroso hydroxylamino propionic acid] in a Candida albicans test system. The inhibition by the drug of the …
Number of citations: 44 www.sciencedirect.com
M Wang, H Niikura, HY He… - Angewandte Chemie …, 2020 - Wiley Online Library
… of the diazeniumdiolate compound l-alanosine through gene-cluster identification, feeding studies, and in vitro reactions. We demonstrate that l-alanosine is derived from glutamic acid …
Number of citations: 28 onlinelibrary.wiley.com
MA Goldsmith, T Ohnuma, M Spigelman… - Cancer, 1983 - Wiley Online Library
L‐alanosine (NSC I5353) is a newly developed antitumor antibiotic which acts as an inhibitor of purine intermediary metabolism. Experimental antitumor activity was demonstrated in a …
HL Kindler, HA Burris, AB Sandler, IA Oliff - Investigational new drugs, 2009 - Springer
… -alanosine [L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid]. This phase II study was designed to evaluate the efficacy and safety of L-alanosine … Patients received L-alanosine at …
Number of citations: 81 link.springer.com
Y Isowa, H Kurita, M Ohmori, M Sato… - Bulletin of the Chemical …, 1973 - journal.csj.jp
… with sodium nitrite in the equimolar amount of cold M hydrochloric acid gave alanosine (LI). … )propionic acid, alanosine (LI). The identity of the synthetic alanosine with natural one was …
Number of citations: 13 www.journal.csj.jp
MAF Jalal, MB Hossain… - … Section C: Crystal …, 1986 - scripts.iucr.org
… In the crystalline state, L-alanosine is a tautomer of the published structure so that the terminal position in the chain of the molecule is occupied by the N-nitroso group. Conformationally, …
Number of citations: 13 scripts.iucr.org
M Wang, KS Ryan - Journal of the American Chemical Society, 2023 - ACS Publications
… We previously performed protein BLAST to look for other potential l-alanosine producers … produce l-alanosine, we cultivated and extracted them from an l-alanosine-producing liquid …
Number of citations: 1 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。